{5-methyl-[1,1'-biphenyl]-3-yl}boronic acid {5-methyl-[1,1'-biphenyl]-3-yl}boronic acid
Brand Name: Vulcanchem
CAS No.: 1438810-06-0
VCID: VC11498211
InChI: InChI=1S/C13H13BO2/c1-10-7-12(9-13(8-10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3
SMILES:
Molecular Formula: C13H13BO2
Molecular Weight: 212.05 g/mol

{5-methyl-[1,1'-biphenyl]-3-yl}boronic acid

CAS No.: 1438810-06-0

Cat. No.: VC11498211

Molecular Formula: C13H13BO2

Molecular Weight: 212.05 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

{5-methyl-[1,1'-biphenyl]-3-yl}boronic acid - 1438810-06-0

Specification

CAS No. 1438810-06-0
Molecular Formula C13H13BO2
Molecular Weight 212.05 g/mol
IUPAC Name (3-methyl-5-phenylphenyl)boronic acid
Standard InChI InChI=1S/C13H13BO2/c1-10-7-12(9-13(8-10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3
Standard InChI Key NVHLSINFUXNPRQ-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=CC(=C1)C2=CC=CC=C2)C)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

{5-Methyl-[1,1'-biphenyl]-3-yl}boronic acid belongs to the arylboronic acid family, characterized by the presence of a boronic acid (-B(OH)₂) group attached to an aromatic ring. Its molecular formula is C₁₃H₁₃BO₂, with a molecular weight of 212.05 g/mol. The IUPAC name, (3-methyl-5-phenylphenyl)boronic acid, reflects the methyl substitution on the biphenyl system (Figure 1).

Stereoelectronic Properties

The boronic acid group imparts mild Lewis acidity, enabling coordination with diols and facilitating cross-coupling reactions. The methyl group at the 5-position enhances steric bulk, potentially influencing reactivity and regioselectivity in coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₃BO₂
Molecular Weight212.05 g/mol
Purity95%
CAS Number1438810-06-0

Synthesis and Modification

Synthetic Routes

The synthesis of {5-methyl-[1,1'-biphenyl]-3-yl}boronic acid typically involves Suzuki-Miyaura coupling between a halogenated biphenyl precursor and a boronic acid pinacol ester, followed by deprotection. For example:

  • Halogenation: 3-Bromo-5-methylbiphenyl is prepared via Friedel-Crafts alkylation or directed ortho-metalation.

  • Borylation: Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) yields the pinacol boronic ester .

  • Deprotection: Acidic hydrolysis (e.g., HCl in THF/water) removes the pinacol group, yielding the boronic acid .

Optimization Strategies

  • Catalyst Selection: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dtbpf) improve yields in sterically hindered systems .

  • Solvent Systems: Tetrahydrofuran (THF) or dioxane are preferred for their ability to dissolve both organic and inorganic reagents .

Analytical Characterization

  • ¹H-NMR: Aromatic protons resonate as multiplet signals between δ 7.2–7.8 ppm, while the methyl group appears as a singlet near δ 2.3 ppm .

  • IR Spectroscopy: B-O stretching vibrations are observed at ~1350 cm⁻¹, and O-H stretches (boronic acid) appear as broad peaks near 3200 cm⁻¹ .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

{5-Methyl-[1,1'-biphenyl]-3-yl}boronic acid is widely employed in Suzuki-Miyaura reactions to form biaryl structures. For instance, coupling with aryl halides under palladium catalysis produces substituted biphenyl derivatives (Figure 2).

Table 2: Representative Suzuki-Miyaura Reactions

Aryl HalideProductYieldSource
4-Bromotoluene4-Methylbiphenyl78%
2-Chloropyridine3-(Pyridin-2-yl)-5-methylbiphenyl65%

Structure-Activity Relationships (SAR)

  • Methyl Substitution: Enhances lipophilicity, improving membrane permeability .

  • Boronic Acid Group: May act as a protease inhibitor or participate in hydrogen bonding with biological targets .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral biphenyl boronic acids.

  • Drug Delivery Systems: Exploring boron neutron capture therapy (BNCT) applications due to the high neutron cross-section of boron-10 .

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